N-(4-chlorophenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
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Description
N-(4-chlorophenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 449.97. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Research has synthesized derivatives of thiazole sulfonamides, demonstrating certain antiviral activities. For example, Zhuo Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing that some compounds possessed anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).
Antimicrobial Activities
A series of compounds including N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides were synthesized and demonstrated significant antimicrobial activities against bacterial and fungal strains. This research showcases the versatility of thiazole derivatives in combatting microbial infections (Babu et al., 2013).
Anticancer Activity
The synthesis and evaluation of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity revealed that certain derivatives possess significant efficacy against various cancer cell lines. This indicates the promise of thiazole derivatives in oncological research, as highlighted by Wen-Xi Cai et al. (2016) (Cai et al., 2016).
Photophysical Properties
The study of photophysical properties of thiazoles with sulfur-containing functional groups by T. Murai et al. (2018) explored their application in material sciences and biomolecular sciences. The research indicated the importance of thiazole derivatives in developing fluorescent molecules for various applications (Murai et al., 2018).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-13-3-9-17(10-4-13)29(26,27)24-20-23-14(2)18(28-20)19(25)22-12-11-15-5-7-16(21)8-6-15/h3-10H,11-12H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQZULSWRXJBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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